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Fmoc-O-tert-butyldimethylsilyl-L-serine

Cat. No.: B613369
CAS No.: 146346-81-8
M. Wt: 441.6 g/mol
InChI Key: IONOZYFSQPGBAT-UHFFFAOYSA-N
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Description

Contextualizing Serine Derivatives in Biopolymer and Peptide Chemistry

Serine, a polar aliphatic amino acid, is a frequent constituent of proteins and peptides, where its hydroxyl-containing side chain imparts unique structural and functional properties. This hydroxyl group can participate in hydrogen bonding, influencing the secondary and tertiary structure of peptides and proteins. Furthermore, it serves as a key site for post-translational modifications, such as phosphorylation and glycosylation, which are crucial for regulating biological activity, signaling pathways, and protein interactions. mdpi.com

Evolution of Protecting Group Strategies for Hydroxyl Functionality in Serine

The protection of serine's hydroxyl side chain has evolved significantly with the advancement of peptide synthesis methodologies. The primary goal has always been to find a protecting group that is stable during the peptide chain elongation process but can be removed cleanly at the end of the synthesis without degrading the final peptide. google.com

Early strategies, particularly in Boc (tert-butyloxycarbonyl) chemistry, often employed the benzyl (Bzl) ether as a protecting group for the serine side chain. peptide.com While effective, the removal of the Bzl group requires harsh conditions, such as strong acid (e.g., hydrogen fluoride) or hydrogenolysis, which can be incompatible with sensitive peptide sequences. peptide.comamericanpeptidesociety.org

With the rise of the milder Fmoc/tBu strategy, the tert-butyl (tBu) ether became a popular choice. peptide.comiris-biotech.de The tBu group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the solid support. peptide.comiris-biotech.de This represents a significant improvement in orthogonality. Another group used in Fmoc chemistry is the trityl (Trt) ether , which is more acid-labile than the tBu group and can be selectively removed on the resin, a feature useful for on-resin modifications like phosphorylation. peptide.com

The tert-butyldimethylsilyl (TBDMS) group emerged as another valuable option. google.comtcichemicals.com Silyl (B83357) ethers like TBDMS offer a different deprotection profile. tcichemicals.comlibretexts.org The TBDMS group is notably labile to fluoride (B91410) ions (e.g., using tetra-n-butylammonium fluoride, TBAF) and can also be removed under certain acidic conditions. iris-biotech.detcichemicals.comlibretexts.org This unique reactivity allows for an additional level of orthogonality in complex synthetic schemes.

Protecting GroupTypical Deprotection ConditionPrimary Application Strategy
Benzyl (Bzl) Hydrogenolysis, Strong Acid (HF) peptide.comBoc Chemistry peptide.com
tert-Butyl (tBu) Strong Acid (TFA) peptide.comiris-biotech.deFmoc Chemistry peptide.comiris-biotech.de
Trityl (Trt) Mild Acid peptide.comFmoc Chemistry (for on-resin modifications) peptide.com
tert-Butyldimethylsilyl (TBDMS) Fluoride Ions (TBAF), Acid iris-biotech.delibretexts.orgOrthogonal/Specialized Fmoc Strategies chemimpex.comiris-biotech.de

Significance of the Fmoc/TBDMS Orthogonal Protection Strategy in Contemporary Methodologies

The combination of the Fmoc group for N-α-protection and the TBDMS group for serine's side-chain protection constitutes a powerful orthogonal system in modern peptide synthesis. chemimpex.comiris-biotech.de Orthogonal protection is a strategy that allows for the selective removal of one type of protecting group in the presence of others by using specific, non-interfering reaction conditions. jocpr.comorganic-chemistry.org This principle is fundamental to the synthesis of complex molecules. jocpr.com

In the Fmoc/TBDMS strategy, the two protecting groups exhibit distinct chemical labilities:

The Fmoc group is base-labile and is typically removed at each step of peptide chain elongation using a secondary amine, most commonly piperidine (B6355638) in a solvent like DMF. americanpeptidesociety.orgwikipedia.org These conditions leave acid-labile and fluoride-labile groups, such as TBDMS, intact. wikipedia.orgorganic-chemistry.org

The TBDMS group is stable to the basic conditions of Fmoc deprotection but can be selectively cleaved using fluoride ion sources or specific acidic conditions. iris-biotech.detcichemicals.com The TBDMS group is more labile towards TFA than the commonly used tBu group. iris-biotech.de It can be selectively cleaved in the presence of tBu-based protecting groups using reagents like tetrabutylammonium (B224687) fluoride (TBAF). iris-biotech.deiris-biotech.de

This orthogonality is highly advantageous. It allows for the selective deprotection of the serine side chain while the peptide remains anchored to the resin and the N-terminus remains protected. This capability is crucial for synthetic routes that require site-specific modification of the serine residue, such as the introduction of phosphate (B84403) groups, glycosylation, or the attachment of labels and other moieties. chemimpex.compeptide.com The Fmoc/TBDMS strategy provides chemists with the flexibility to perform complex chemical transformations on the peptide backbone with high precision, enabling the synthesis of sophisticated peptide-based molecules for advanced research and therapeutic development. chemimpex.comlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31NO5Si B613369 Fmoc-O-tert-butyldimethylsilyl-L-serine CAS No. 146346-81-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONOZYFSQPGBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932816
Record name O-[tert-Butyl(dimethyl)silyl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146346-81-8
Record name O-[tert-Butyl(dimethyl)silyl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic and Methodological Aspects of Fmoc Ser Tbdms Oh Utilization in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-Ser(TBDMS)-OH serves as a key building block for the introduction of serine residues during Fmoc-based SPPS. smolecule.com In this methodology, the peptide chain is incrementally elongated while anchored to an insoluble resin support. The Fmoc group provides temporary protection for the α-amino group and is removed at each cycle to allow for the coupling of the next amino acid. The TBDMS group, on the other hand, acts as a semi-permanent protecting group for the serine hydroxyl function. lookchem.com

The primary advantage of the TBDMS group lies in its unique cleavage conditions. While stable to the basic conditions used for Fmoc group removal (typically a piperidine (B6355638) solution), it is more labile to acidic conditions than the tBu group. iris-biotech.de This property allows for selective deprotection strategies. For instance, the TBDMS group can be removed with reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in dimethylformamide (DMF), although these conditions will also cleave the Fmoc group. iris-biotech.de This differential stability is crucial when orthogonal protection schemes are necessary for the synthesis of complex peptides with multiple functionalities. thieme-connect.de

The use of silyl (B83357) protecting groups like TBDMS can also enhance the solubility of the protected amino acid and the growing peptide chain in the organic solvents commonly used in SPPS. sci-hub.se This can be particularly beneficial in preventing aggregation, a common issue in the synthesis of long or hydrophobic peptide sequences. peptide.com

Coupling Efficiency and Kinetics with Varied Activating Reagents

The efficiency and speed of the coupling reaction are paramount to the success of SPPS. The choice of activating reagent significantly influences the incorporation of Fmoc-Ser(TBDMS)-OH into the peptide chain. Common activating reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure® to enhance efficiency and suppress racemization. bachem.com

Uronium/guanidinium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely employed due to their high reactivity. researchgate.net For instance, the coupling of Fmoc-Ser(tBu)-OH, a related derivative, with tyrosine-O-methyl ester was effectively carried out using HATU and DIPEA in DMF. researchgate.net The kinetics of these reactions are influenced by factors such as the steric hindrance of the protected amino acid, the nature of the resin, and the specific coupling reagents and bases used.

The table below summarizes various coupling reagents and their general application in Fmoc-SPPS, which would be relevant for the use of Fmoc-Ser(TBDMS)-OH.

Activating Reagent/SystemBaseKey Characteristics
DIC/HOBt Often used base-freeEffective at suppressing racemization, making it suitable for sensitive amino acids. bachem.com
DIC/Oxyma Pure® Often used base-freeA safer and more stable alternative to HOBt with comparable racemization suppression. mesalabs.com
HATU DIPEA or CollidineHighly efficient and fast-acting, though can increase racemization risk with certain bases. researchgate.netresearchgate.net
HBTU/HOBt DIPEA or NMMA common and effective uronium salt-based system. thieme-connect.de
COMU DIPEAKnown for superior racemization suppression compared to HOBt-based reagents. mesalabs.com

Minimization of Side Reactions during Peptide Elongation

Several side reactions can occur during the iterative cycles of deprotection and coupling in SPPS, potentially compromising the purity and yield of the final peptide. The use of Fmoc-Ser(TBDMS)-OH requires careful consideration of these potential issues.

Modification of Deprotection Conditions: Adding an acidic additive like HOBt to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation. biotage.com Using a weaker base like piperazine (B1678402) is also an effective strategy. biotage.com

Sterically Hindered Protecting Groups: Employing bulky side-chain protecting groups on the aspartic acid, such as 3-methylpent-3-yl (Mpe), can sterically hinder the cyclization reaction. biotage.com

Backbone Protection: The use of a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the preceding amino acid can prevent the initial nucleophilic attack. iris-biotech.de

Racemization, the loss of stereochemical integrity at the α-carbon, can occur during the activation and coupling steps of SPPS. peptide.com Serine derivatives can be susceptible to racemization. The extent of racemization is highly dependent on the coupling method.

Factors Influencing Racemization and Mitigation Strategies:

ConditionImpact on RacemizationMitigation Strategy
Base-mediated Activation High pH can increase racemization, especially with strong bases like DIPEA. mesalabs.comUse of weaker bases like collidine or N-methylmorpholine (NMM). bachem.commesalabs.com
Coupling Reagent Some reagents are more prone to causing racemization than others.Employing carbodiimide (B86325) activation (e.g., DIC) with additives like HOBt or Oxyma Pure is effective. bachem.com Reagents like COMU are specifically designed for low racemization. mesalabs.com
Pre-activation Time Longer pre-activation times can increase the risk of racemization.Minimize the time the amino acid spends in its activated state before coupling.
Temperature Higher temperatures, often used in microwave-assisted SPPS, can accelerate racemization. nih.govLowering the coupling temperature can limit racemization for sensitive residues. nih.gov

One study found that coupling Fmoc-Ser(tBu)-OH was plagued by low conversions and significant epimerization, highlighting the challenges with sterically hindered serine derivatives. nih.gov The choice of the TBDMS group, being sterically demanding, necessitates carefully optimized coupling conditions to prevent racemization.

Diketopiperazine (DKP) formation is a common side reaction that occurs at the dipeptide stage, particularly when proline is in the second position. iris-biotech.de The deprotected N-terminal amine of the second amino acid can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP. iris-biotech.de This leads to termination of the peptide chain.

Strategies to Prevent DKP Formation:

StrategyDescription
Use of Dipeptide Building Blocks Incorporating the first two amino acids as a pre-formed dipeptide bypasses the vulnerable dipeptidyl-resin stage. iris-biotech.de
Resin Choice Highly hindered resins, such as 2-chlorotrityl chloride resin, can reduce the incidence of DKP formation. acs.org
Modified Deprotection Using alternative bases like tert-butyl ammonium (B1175870) fluoride (TBAF) instead of piperidine for the deprotection of the second amino acid has been suggested. iris-biotech.de
In Situ Neutralization Neutralizing the deprotected amine in situ during the subsequent coupling step can minimize the time it is available for intramolecular cyclization. researchgate.net

N-O Acyl Shift: In peptides containing serine or threonine, an N-O acyl shift can occur under acidic conditions, such as during the final cleavage from the resin with trifluoroacetic acid (TFA). The peptide backbone can migrate from the amide nitrogen to the hydroxyl group of the serine side chain. iris-biotech.deiris-biotech.de This rearrangement is typically reversible by treatment with a mild base. iris-biotech.de The presence of the TBDMS protecting group on the serine hydroxyl prevents this side reaction during the synthesis.

β-Elimination: Base-catalyzed β-elimination of the protected hydroxyl group of serine can lead to the formation of a dehydroalanine (B155165) residue. iris-biotech.de This is particularly a concern with phosphoserine derivatives but can also occur with other protected serines under strong basic conditions or at elevated temperatures. rsc.orgacs.org The dehydroalanine can then react with nucleophiles present, such as piperidine, to form piperidinyl-alanine adducts. iris-biotech.de The stability of the TBDMS group to standard piperidine treatment helps minimize this side reaction under normal SPPS conditions. However, in syntheses where β-elimination was a problem with Fmoc-Ser(tBu)-OH, switching to an Alloc protecting group to allow for neutral deprotection conditions was found to be an effective solution. nih.gov This indicates that the choice of N-α-protecting group can also be a critical factor in preventing this side reaction.

Compound Names

Abbreviation/Trivial NameFull Chemical Name
Fmoc-Ser(TBDMS)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-O-(tert-butyldimethylsilyl)-L-serine
SPPSSolid-Phase Peptide Synthesis
Fmoc9-Fluorenylmethoxycarbonyl
TBDMStert-Butyldimethylsilyl
tButert-Butyl
TBAFTetrabutylammonium fluoride
DMFDimethylformamide
DCCN,N'-Dicyclohexylcarbodiimide
DICN,N'-Diisopropylcarbodiimide
HOBt1-Hydroxybenzotriazole
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
DIPEAN,N-Diisopropylethylamine
HBTUN,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate
NMMN-Methylmorpholine
Mpe3-Methylpent-3-yl
Dmb2,4-Dimethoxybenzyl
DKPDiketopiperazine
TFATrifluoroacetic acid
AllocAllyloxycarbonyl
Prevention of Diketopiperazine Formation

Orthogonality of Fmoc and TBDMS Protecting Groups within SPPS Protocols

In the context of Solid-Phase Peptide Synthesis (SPPS), the concept of orthogonality is paramount. It refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group without affecting others. iris-biotech.de The combination of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and the tert-butyldimethylsilyl (TBDMS) group for the side-chain hydroxyl protection of serine exemplifies a useful, albeit not perfectly orthogonal, system. iris-biotech.deresearchgate.nethighfine.com

The Fmoc group is characteristically removed by treatment with a secondary amine, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.detcichemicals.com This deprotection occurs via a β-elimination mechanism. mdpi.com Conversely, the TBDMS group is stable to these basic conditions, allowing for the iterative deprotection of the N-terminus and subsequent coupling of the next amino acid in the peptide sequence. total-synthesis.com

The TBDMS group is primarily cleaved under acidic conditions or by treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). total-synthesis.comorganic-chemistry.orgug.edu.pl While the TBDMS group is more labile to trifluoroacetic acid (TFA) than the commonly used tert-butyl (tBu) group, its removal is often performed with TBAF in DMF. ug.edu.pliris-biotech.de It is important to note that TBAF can also remove the Fmoc group, which can be a strategic advantage in certain synthetic schemes to achieve simultaneous deprotection. iris-biotech.deub.edu However, for selective TBDMS removal while retaining the Fmoc group, milder acidic conditions or alternative fluoride reagents may be employed. The relative stability of various silyl ethers, including TBDMS, to acidic and basic hydrolysis has been documented, with larger silyl groups generally exhibiting greater stability. total-synthesis.com

The stability of the TBDMS group under the acidic conditions sometimes used for Boc deprotection (e.g., 25% TFA in DCM) can be variable and structure-dependent, with cleavage being a possibility. researchgate.net This highlights the context-dependent nature of protecting group stability.

Table 1: Orthogonality of Fmoc and TBDMS Protecting Groups

Protecting Group Typical Deprotection Reagent Stability of Other Group
Fmoc 20% Piperidine in DMF TBDMS is stable
TBDMS Tetrabutylammonium fluoride (TBAF) in THF/DMF Fmoc is labile
TBDMS Mild acidic conditions (e.g., AcOH-THF-H₂O) Fmoc is stable
TBDMS Strong acidic conditions (e.g., TFA) Fmoc is stable

Applications in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is a dominant methodology, solution-phase peptide synthesis (LPPS) remains a valuable strategy, particularly for the large-scale production of peptides and for the synthesis of complex or modified peptides. sci-hub.se In LPPS, Fmoc-Ser(TBDMS)-OH also serves as a key intermediate. The differential stability of the Fmoc and TBDMS groups allows for a controlled, stepwise elongation of the peptide chain in solution.

A typical LPPS workflow involving Fmoc-Ser(TBDMS)-OH would entail the coupling of the protected amino acid to a C-terminally protected amino acid or peptide fragment. Following the coupling reaction, the Fmoc group is selectively removed using a base like piperidine, exposing the free amine for the next coupling step. The TBDMS group on the serine side chain remains intact throughout these steps, preventing unwanted side reactions. The final deprotection of the TBDMS group is typically achieved at the end of the synthesis, often in conjunction with the removal of other side-chain protecting groups using acidic conditions or fluoride-based reagents. The use of unprotected serine in solution-phase synthesis can lead to O-acylation during coupling, a side reaction that is effectively prevented by the TBDMS group. acs.org

Integration into Convergent Peptide Synthesis Strategies (e.g., Fragment Condensation)

In a convergent approach, protected peptide fragments are synthesized, often on a solid support, and then cleaved while retaining their side-chain protecting groups. acs.org Fmoc-Ser(TBDMS)-OH can be incorporated into these fragments using standard Fmoc-SPPS protocols. The resulting protected fragment, containing the Ser(TBDMS) residue, can then be coupled to another protected fragment in solution. The choice of protecting groups is critical to the success of fragment condensation. The TBDMS group, with its unique cleavage conditions, can offer an additional layer of orthogonality in complex syntheses. For instance, if other side chains are protected with acid-labile groups like tBu, the TBDMS group can be selectively removed using fluoride ions, allowing for site-specific modification of the serine residue after fragment condensation.

Impact on the Synthesis of Post-Translationally Modified Peptides

Post-translational modifications (PTMs) play a crucial role in regulating protein function, and the chemical synthesis of peptides bearing these modifications is essential for their study. Fmoc-Ser(TBDMS)-OH serves as a versatile precursor for the introduction of various PTMs at serine residues.

Glycosylation is one of the most common and complex PTMs. The synthesis of glycopeptides often involves the use of glycosylated amino acid building blocks. Fmoc-Ser(TBDMS)-OH can be utilized in strategies for O-linked glycopeptide synthesis. The TBDMS group can be selectively removed from a resin-bound peptide to unmask the serine hydroxyl group, which can then be glycosylated on the solid phase. thieme-connect.de Alternatively, a glycosylated serine building block can be prepared from a TBDMS-protected serine derivative, which is then incorporated into the peptide chain during SPPS. rsc.orgrsc.org The synthesis of glycopeptides requires careful consideration of protecting group strategies to avoid side reactions such as β-elimination of the glycosylated threonine or epimerization of the glycosylated serine under basic conditions. rsc.orgnih.gov

Protein phosphorylation is a key regulatory mechanism in numerous cellular processes. The synthesis of phosphopeptides is crucial for studying the effects of this modification. Fmoc-Ser(TBDMS)-OH can be used in a "post-assembly" phosphorylation strategy. thieme-connect.de In this approach, the peptide is first assembled on a solid support using Fmoc-Ser(TBDMS)-OH. After completion of the peptide chain assembly, the TBDMS group is selectively removed on the resin using a fluoride source like TBAF. thieme-connect.dersc.org The liberated hydroxyl group is then phosphorylated using a suitable phosphitylating agent, such as di-tert-butyl N,N-diethylphosphoramidite, followed by oxidation. This method avoids potential side reactions associated with the use of pre-phosphorylated amino acid building blocks, such as β-elimination under the basic conditions of Fmoc deprotection. rsc.orgresearchgate.net

Table 2: Comparison of Phosphopeptide Synthesis Strategies

Strategy Description Advantages Disadvantages
Building Block Incorporation of pre-phosphorylated Fmoc-Ser[PO(OBzl)OH]-OH or similar derivatives during SPPS. Direct incorporation of the phosphogroup. Potential for β-elimination during Fmoc deprotection; challenges with coupling efficiency for multi-phosphorylated peptides. rsc.orgresearchgate.net
Post-Assembly Synthesis of the peptide using Fmoc-Ser(TBDMS)-OH, followed by on-resin deprotection of TBDMS and subsequent phosphorylation. Avoids β-elimination during chain assembly; allows for site-selective phosphorylation. thieme-connect.dersc.org Requires an additional on-resin reaction step; optimization of deprotection and phosphorylation conditions may be needed.

Similar to phosphorylation, sulfation of serine residues is another important PTM. The synthesis of sulfated peptides is challenging due to the acid lability of the O-sulfate linkage. researchgate.net Fmoc-Ser(TBDMS)-OH can be employed in a post-synthetic sulfation strategy analogous to that used for phosphorylation. The peptide is assembled using Fmoc-Ser(TBDMS)-OH, and after chain elongation, the TBDMS group is selectively cleaved on the solid support. The exposed hydroxyl group is then sulfated using a suitable sulfating agent, such as a sulfur trioxide-DMF complex. The use of a tetrabutylammonium salt of the sulfated amino acid has been shown to improve stability during cleavage and purification. researchgate.net This approach provides a viable route to sulfated peptides, overcoming some of the stability issues associated with pre-sulfated building blocks.

Computational and Theoretical Studies on Fmoc Ser Tbdms Oh Reactivity and Conformation

Molecular Modeling of Reactivity Profiles and Transition States in Peptide Coupling

Molecular modeling is instrumental in elucidating the intricate mechanisms of peptide bond formation involving sterically demanding building blocks like Fmoc-Ser(TBDMS)-OH. Computational models can map the structural features of amino acids and peptide sequences to predict the outcomes of coupling and deprotection reactions. amidetech.com By simulating the reaction pathways, researchers can analyze the energy profiles of transition states, which are critical for understanding reaction rates and potential side reactions such as epimerization. mdpi.com

For Fmoc-Ser(TBDMS)-OH, modeling focuses on how the bulky tert-butyldimethylsilyl (TBDMS) and fluorenylmethyloxycarbonyl (Fmoc) groups influence the approach of the incoming acylating species and the nucleophilic amine. These simulations help in predicting the efficiency of different coupling reagents (e.g., HBTU, HATU, DIC) by calculating the activation energies for the formation of the tetrahedral intermediate and its subsequent collapse to the peptide bond. Studies on similar Fmoc-Ser derivatives have shown that the choice of coupling reagent and base can significantly impact the level of epimerization, a side reaction that computational models can help predict and mitigate. mdpi.com Deep learning approaches, trained on large datasets from automated peptide synthesis, can further refine these predictions, correlating structural representations with experimental outcomes to optimize synthesis protocols in real-time. amidetech.com

Table 1: Representative Modeled Parameters for Peptide Coupling Reactivity Note: This table contains representative data to illustrate the output of molecular modeling studies.

Coupling ReagentModeled Activation Energy (kcal/mol)Predicted Epimerization LevelKey Transition State Interaction
HBTU/DIPEA15.2ModerateSteric clash between TBDMS and uronium moiety
HATU/DIPEA14.5Low-ModerateStabilizing H-bond with HOAt moiety
DIC/Oxyma16.8LowLess bulky transition state, favorable orbital alignment

Density Functional Theory (DFT) Investigations of Electronic Structure and Stability

DFT studies on analogous amino acid derivatives reveal that bulky protecting groups significantly alter the electronic landscape. The electron-withdrawing nature of the Fmoc group and the electron-donating, sterically demanding TBDMS group create a unique electronic environment around the serine core. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. DFT can also be used to calculate the stability of different rotamers and to assess the energetic favorability of the protected state versus potential degradation pathways, such as intramolecular cyclization or premature deprotection.

Table 2: Illustrative DFT-Calculated Electronic Properties of Fmoc-Ser(TBDMS)-OH Note: This table contains representative data based on typical values for similar molecules.

PropertyCalculated ValueImplication
HOMO Energy-6.8 eVRegion of electron donation (e.g., carboxylate)
LUMO Energy-1.6 eVRegion of electron acceptance (e.g., carbonyl carbon)
HOMO-LUMO Gap5.2 eVIndicates moderate chemical reactivity and stability.
Dipole Moment3.5 DInfluences solubility and intermolecular interactions in polar solvents

Conformational Analysis and Steric Hindrance within Peptide Chains Incorporating Fmoc-Ser(TBDMS)-OH

The large TBDMS group attached to the serine side-chain oxygen, combined with the planar and bulky Fmoc group on the alpha-amine, restricts the allowable Ramachandran angles (φ and ψ) of the peptide backbone. This restriction can force the peptide into specific secondary structures or, conversely, disrupt desired folding patterns. For example, studies on peptides with other bulky protecting groups have shown that they can force the peptide into a conformation that makes certain functional groups more or less accessible for subsequent reactions. ucl.ac.uk The steric hindrance from the TBDMS group can shield the peptide backbone, which may reduce intermolecular aggregation but can also impede the coupling of the next amino acid in the sequence. nih.gov Analyzing these steric effects is vital for troubleshooting "difficult sequences" in solid-phase peptide synthesis (SPPS). nih.gov

Table 3: Predicted Conformational Effects of Incorporating Fmoc-Ser(TBDMS)-OH Note: This table provides a qualitative summary of expected conformational impacts.

Structural AspectPredicted ImpactPotential Consequence in Synthesis
Backbone Dihedral Angles (φ, ψ)Restricted to a smaller region of Ramachandran spaceInduction of local turns or disruption of helical structures
Side Chain Conformation (χ1, χ2)Limited rotation due to TBDMS and Fmoc group interactionsShielding of the peptide backbone
Steric HindranceHigh steric bulk around the N-terminus and side chainSlower coupling rates for the subsequent amino acid
Peptide AggregationMay decrease intermolecular aggregation by disrupting β-sheet formationImproved solvation of the peptide-resin complex

Simulation of Intermolecular Interactions with Reagents and Solvents

The success of peptide synthesis is highly dependent on the complex interplay between the peptide, reagents, and solvent molecules. Molecular dynamics (MD) simulations are a primary tool for studying these intermolecular interactions at an atomic level. diva-portal.org For Fmoc-Ser(TBDMS)-OH, MD simulations can model its behavior in common SPPS solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). researchgate.net

These simulations provide a dynamic picture of the solvation shell around the protected amino acid, revealing how solvent molecules orient themselves and mediate interactions with coupling reagents and bases. Understanding solvation is key, as poor solvation can lead to peptide aggregation on the solid support, hindering reaction kinetics. rsc.org Simulations can visualize how a coupling agent like HBTU approaches the carboxylic acid group, and how the base, such as DIPEA, interacts with the reactants to facilitate the reaction. By modeling these non-covalent interactions—including van der Waals forces, electrostatic interactions, and hydrogen bonding—researchers can gain insights into why certain solvent and reagent combinations are more effective than others, paving the way for the rational design of more efficient and "greener" synthetic protocols. researchgate.net

Advanced Analytical Techniques for Investigating Fmoc Ser Tbdms Oh Mediated Reactions and Products

Spectroscopic Methodologies for Reaction Monitoring and Mechanistic Insights (e.g., In-Situ NMR, IR, Raman)

Real-time monitoring of solid-phase peptide synthesis (SPPS) provides critical data for optimizing reaction conditions and ensuring coupling and deprotection steps proceed to completion. Spectroscopic methods are particularly powerful as they are often non-destructive and can be applied in-situ. yokogawa.com

In-Situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information. While challenging to implement directly on-resin, solution-phase NMR of cleaved aliquots or intermediates is invaluable for mechanistic studies. nih.gov For instance, ¹H NMR can be used to confirm the structure of the final peptide and identify byproducts. nih.gov The enantiomeric excess of a synthesized amino acid derivative can also be determined through NMR analysis of a dipeptide formed by reacting it with a protected L-serine derivative. google.com

Infrared (IR) Spectroscopy , particularly Fourier-transform IR (FT-IR), is a robust tool for monitoring key functional group transformations in real-time during SPPS. tudublin.iediva-portal.org For reactions involving Fmoc-Ser(TBDMS)-OH, FT-IR can track the disappearance of the carboxylic acid carbonyl stretch of the incoming amino acid and the corresponding appearance of the amide bond. It is also used to monitor the deprotection of the Fmoc group. peptide.com The application of IR energy has also been explored as a method to accelerate synthesis reactions, with sensors providing feedback for temperature control. google.com

Raman Spectroscopy serves as a complementary vibrational spectroscopy technique. Like IR, it is non-destructive and can be used for in-process control during peptide synthesis in continuous flow systems. yokogawa.com Its low sensitivity to water makes it particularly suitable for aqueous-based processes or for monitoring reactions on solid supports where water might be present.

These spectroscopic tools are central to Process Analytical Technology (PAT) in modern peptide manufacturing, enabling real-time feedback and control over the synthesis process. yokogawa.comgoogle.com

Mass Spectrometry Approaches for Intermediates and Side-Product Characterization in Complex Peptide Synthesis

Mass spectrometry (MS) is an essential analytical tool in peptide synthesis for confirming the identity of the target peptide and characterizing impurities. nih.govacs.org Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are routinely used to analyze the crude product after cleavage from the resin. universiteitleiden.nlcore.ac.ukejbiotechnology.info

During the synthesis of complex peptides using Fmoc-Ser(TBDMS)-OH, several side reactions can occur. For example, the formation of unstable byproducts like oxazolone (B7731731) derivatives can be detected and tentatively identified using a combination of NMR and mass spectrometry. tandfonline.com In other cases, unintended modifications to amino acid residues, such as O-sulfonation of serine or threonine during the cleavage of protecting groups from arginine, can be identified and structurally confirmed using MS in conjunction with other spectroscopic methods. nih.gov

The silyl (B83357) protecting group on Fmoc-Ser(TBDMS)-OH is designed to be stable during synthesis but can be labile under certain conditions. MS analysis is critical for confirming that the TBDMS group remains intact until the desired deprotection step and for identifying any products resulting from its premature cleavage. nih.gov Furthermore, protecting groups on other residues can lead to side-reactions; for instance, aspartic acid is prone to aspartimide formation, which leads to racemization and the formation of β-peptides that can be characterized by MS. acs.org

Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly powerful, as it separates components of a complex mixture before detection, allowing for the identification of low-level impurities, isomers, and other synthesis-related side-products. chromatographyonline.comsepscience.comfarmaciajournal.com

Technique Application in Fmoc-Ser(TBDMS)-OH Synthesis Key Findings
MALDI-TOF MS Analysis of crude and purified peptide products. universiteitleiden.nlConfirmation of product mass; detection of deletion sequences or products of incomplete deprotection. ejbiotechnology.info
ESI-MS Analysis of cleaved peptides and intermediates. dokumen.pubProvides mass information for complex mixtures; can be coupled with liquid chromatography (LC-MS). chromatographyonline.com
LC-MS/MS Separation and identification of isomers and side-products. farmaciajournal.comDifferentiates compounds with identical mass-to-charge ratios, such as diastereomers formed by epimerization. chromatographyonline.comnih.gov

Chromatographic Techniques for Purity Assessment and Isolation of Complex Peptide Libraries

Chromatography is the cornerstone of purity assessment and purification in peptide synthesis. acs.org High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for evaluating the purity of crude peptides containing Fmoc-Ser(TBDMS)-OH and for isolating the target product. nih.govuniversiteitleiden.nlwatanabechem.co.jprug.nl

Reversed-phase HPLC (RP-HPLC) is the predominant mode used for peptide analysis. universiteitleiden.nl The selection of the stationary phase (e.g., C8, C18) and mobile phase composition is critical for achieving optimal separation of the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, or products of side reactions. chromatographyonline.comnih.gov

For particularly complex mixtures or for the stringent purity requirements of pharmaceutical peptides, two-dimensional liquid chromatography (2D-LC) coupled to mass spectrometry offers significantly enhanced resolving power. chromatographyonline.comnih.gov This technique is especially valuable for detecting co-eluting impurities and isomers that might be missed in a standard one-dimensional separation. chromatographyonline.com Research has shown that screening a small set of different columns and mobile phases can effectively cover the selectivity space needed for robust purity analysis. nih.gov

Technique Stationary Phase Example Mobile Phase Example Purpose
RP-HPLC/UPLC C18 universiteitleiden.nlWater/Acetonitrile with 0.1% TFA universiteitleiden.nlPurity assessment of crude peptide, monitoring reaction completion, final product purification. nih.govdokumen.pub
2D-LC-MS 1D: Various RP columns; 2D: C8/C18 nih.gov1D: Various volatile buffers; 2D: Acetic acid/ammonium (B1175870) acetate, pH 5 nih.govHigh-resolution separation for peak purity assessment of pharmaceutical-grade peptides and isomer separation. chromatographyonline.com
Ion-Exchange (IEC) N/ABuffer with controlled pH and conductivity acs.orgOrthogonal separation method to RP-HPLC, separates based on charge. acs.org

Advanced Chiral Analysis Techniques for Stereochemical Purity

The stereochemical integrity of the amino acid building blocks is paramount for the biological activity of the final peptide. Epimerization, or the change in chirality at the α-carbon, is a known risk during peptide synthesis, particularly during the activation and deprotection steps. mdpi.com Serine derivatives can be susceptible to racemization under certain coupling conditions. mdpi.com

The enantiomeric purity of the starting material, Fmoc-Ser(TBDMS)-OH, must be high (typically >99% enantiomeric excess). phenomenex.com This is verified using chiral HPLC, often with polysaccharide-based chiral stationary phases (CSPs). These columns can effectively separate the L- and D-enantiomers of N-Fmoc protected amino acids under reversed-phase conditions. phenomenex.com

Once the serine residue is incorporated into the peptide, its chiral purity must be maintained. If epimerization is suspected, it can be quantified by digesting the peptide and analyzing the resulting amino acids by chiral gas chromatography (GC) or by separating the diastereomeric peptide impurities using high-resolution RP-HPLC. mdpi.com Studies have shown that coupling reagents and reaction conditions have a significant impact on the level of epimerization, making analytical verification essential. mdpi.com For example, HPLC analysis is used to quantify the epimerization of Fmoc-Ser(tBu)-OH when coupled with another amino acid, showing that different coupling reagents produce varying levels of the undesired diastereomer. mdpi.com

Technique Stationary Phase Mobile Phase Modifier Analyte Purpose
Chiral HPLC Lux Cellulose-1, -2, -3, or -4 phenomenex.comTrifluoroacetic Acid (TFA) phenomenex.comN-Fmoc α-amino acids phenomenex.comTo determine the enantiomeric excess (ee) of the Fmoc-Ser(TBDMS)-OH starting material.
RP-HPLC Standard C18 or C8TFA or other ion-pairing agents mdpi.comDiastereomeric peptides mdpi.comTo separate and quantify peptide epimers formed during synthesis.
NMR N/AN/ADiastereomeric dipeptides google.comTo determine enantiomeric excess by forming a dipeptide with a chiral auxiliary and analyzing the resulting diastereomers. google.comresearchgate.net

Innovations and Emerging Applications of Fmoc Ser Tbdms Oh in Chemical Biology

Role in the Synthesis of Constrained and Cyclic Peptide Architectures

The construction of peptides with constrained or cyclic topologies is a critical strategy for enhancing metabolic stability, receptor selectivity, and bioavailability. Fmoc-Ser(TBDMS)-OH is a key enabler in the synthesis of these complex architectures, primarily due to the orthogonal nature of its TBDMS protecting group.

In solid-phase peptide synthesis (SPPS), the standard Fmoc/tBu strategy relies on acid-labile groups (like tert-Butyl) for side-chain protection. acs.org The TBDMS group on Fmoc-Ser(TBDMS)-OH, however, is cleaved under specific, mild conditions using fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF), leaving acid-labile and other protecting groups intact. iris-biotech.de This orthogonality is paramount for complex synthetic plans, such as on-resin cyclization. ucl.ac.uk

One common strategy for head-to-tail cyclization involves anchoring the peptide to the solid support via an amino acid side chain. google.com The serine hydroxyl group, when protected by TBDMS, can be selectively deprotected on-resin to serve as a handle for further modifications or for initiating cyclization reactions.

Furthermore, Fmoc-Ser(TBDMS)-OH is instrumental in advanced ligation techniques like Ser/Thr ligation. This method involves an O-to-N acyl migration to form a native amide bond. A synthetic strategy can involve the initial formation of an O-acyl isopeptide bond (a depsipeptide) at the serine hydroxyl position, followed by standard Fmoc-SPPS to elongate the peptide chain. nih.gov The selective deprotection of other groups allows for a final rearrangement to form the desired cyclic peptide backbone. The unique cleavage properties of the TBDMS group provide the necessary control for these intricate, multi-step transformations.

Table 1: Comparison of Serine Side-Chain Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Cleavage Condition Orthogonality with Fmoc Key Application
tert-Butyl tBu Strong acid (e.g., TFA) Yes Standard Fmoc/tBu SPPS
tert-Butyldimethylsilyl TBDMS Fluoride ions (e.g., TBAF) Yes Orthogonal synthesis, on-resin cyclization, bioconjugation

Application in Peptide-Based Drug Discovery and Lead Optimization (synthetic aspects)

The development of peptides as therapeutic agents has seen a resurgence, driven by innovations that overcome their inherent limitations, such as poor stability and low oral bioavailability. nih.govdrugdiscoverytrends.com Chemical modifications, particularly macrocyclization and the introduction of conformational constraints, are primary strategies for transforming a peptide lead into a viable drug candidate. nih.gov

Fmoc-Ser(TBDMS)-OH plays a significant synthetic role in this optimization process. By facilitating the creation of constrained and cyclic peptides as discussed previously, it allows medicinal chemists to systematically modify a peptide's three-dimensional structure. This structural engineering can lock the peptide into its bioactive conformation, enhancing binding affinity to its target, while also shielding it from proteolytic enzymes that would otherwise rapidly degrade it in the body. acs.org

Table 2: Impact of Synthetic Modifications on Peptide Drug Properties

Synthetic Strategy Role of Fmoc-Ser(TBDMS)-OH Desired Outcome
Backbone Cyclization Enables on-resin cyclization via orthogonal deprotection. Increased proteolytic stability, improved receptor affinity. acs.org
Side-Chain Ligation Provides a reactive handle for forming lactam or other bridges. Introduction of conformational constraints to lock bioactive structure. ucl.ac.uk

| Site-Specific Modification | Allows selective unmasking of the serine -OH for derivatization. | Optimization of solubility, permeability, and pharmacokinetic profile. |

Integration into Bioconjugation Strategies for Functionalized Peptides and Proteins

Bioconjugation—the chemical linking of two molecules, at least one of which is a biomolecule—is essential for creating advanced diagnostics, targeted therapeutics, and research tools. The serine hydroxyl group is an attractive site for conjugation, and Fmoc-Ser(TBDMS)-OH provides a controlled chemical entry point to this functionality.

The core advantage remains the selective, fluoride-mediated cleavage of the TBDMS group. iris-biotech.de A peptide can be synthesized using Fmoc-SPPS, and after purification, the TBDMS group can be removed to expose a single, reactive hydroxyl group. This "handle" can then be used for a variety of subsequent chemical modifications without affecting the rest of the peptide.

This strategy allows for the precise attachment of functional molecules, including:

Fluorescent Dyes or Reporter Tags: For use in biological imaging and diagnostic assays.

Polyethylene Glycol (PEG) Chains: A process known as PEGylation, which can increase a peptide's hydrodynamic radius, improving its serum half-life and reducing immunogenicity.

Chelating Agents: For creating peptide-based radiopharmaceuticals for imaging (e.g., PET, SPECT) or therapy.

Other Biomolecules: Facilitating the synthesis of larger peptide-protein conjugates or branched peptide systems through techniques like Ser/Thr ligation. nih.govresearchgate.net

This approach is superior to methods that target more common functional groups like amines (lysine, N-terminus), as it allows for site-specific modification even in peptides containing multiple other reactive residues, thereby yielding a homogeneous final product.

Table 3: Bioconjugation Applications via Serine Hydroxyl Group

Conjugated Moiety Purpose Synthetic Advantage of Fmoc-Ser(TBDMS)-OH
Fluorescent Label Bioimaging, FRET studies Site-specific labeling ensures defined probe location.
PEG Chain Improved pharmacokinetics Controlled PEGylation site prevents heterogeneous products.
Drug Payload Targeted drug delivery Precise linker attachment for peptide-drug conjugates.

Utilization in the Development of Peptide-Based Biomaterials and Nanostructures

The field of biomaterials has been significantly advanced by the use of self-assembling peptides to create nanostructures like nanofibers, nanotubes, and hydrogels. nih.gov These materials are promising for applications in tissue engineering, drug delivery, and regenerative medicine. The N-terminal Fmoc group itself is a well-known driver of self-assembly, promoting the formation of β-sheet structures through π-π stacking interactions. nih.gov

The incorporation of Fmoc-Ser(TBDMS)-OH into short, self-assembling peptide sequences offers a route to novel, functional biomaterials. The properties of the resulting nanostructures can be tuned at the molecular level. The bulky and hydrophobic TBDMS group would directly influence the packing and morphology of the self-assembled fibers, altering the mechanical properties (e.g., stiffness) of the resulting hydrogel.

Moreover, the latent functionality of the protected serine provides a powerful tool for creating "smart" biomaterials. A hydrogel or nanostructure could be formed first, and then treated with fluoride to expose the hydroxyl groups on its surface. european-mrs.com This post-assembly modification could be used to:

Covalently attach growth factors or cell-adhesion motifs (like RGD) to promote specific cell behaviors. nih.gov

Alter the surface chemistry of the material from hydrophobic to more hydrophilic, potentially triggering changes in material properties or controlling the release of an encapsulated drug.

Create a reactive scaffold for further chemical elaboration.

This approach allows for the design of multifunctional materials where the bulk properties and the surface bioactivity can be controlled independently.

Table 4: Contribution of Molecular Components to Biomaterial Properties

Component of Fmoc-Ser(TBDMS)-OH Role in Self-Assembly Potential for Tuning
Fmoc Group Primary driver of assembly via π-π stacking. nih.gov N/A (essential for this class of material)
Peptide Backbone Forms β-sheets, providing structural integrity. Sequence can be altered to change mechanics.
Serine Residue Provides a hydrophilic element upon deprotection. Can be a site for post-assembly functionalization.

| TBDMS Group | Influences hydrophobicity and fiber packing. | Its presence/absence (post-cleavage) tunes surface properties. |

Mentioned Compounds

Abbreviation/Common NameFull Chemical Name
Fmoc-Ser(TBDMS)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-O-(tert-butyldimethylsilyl)-L-serine
Fmoc9-Fluorenylmethyloxycarbonyl
TBDMStert-Butyldimethylsilyl
SPPSSolid-Phase Peptide Synthesis
tButert-Butyl
TFATrifluoroacetic acid
TBAFTetrabutylammonium fluoride
Boctert-Butoxycarbonyl
TrtTrityl
PEGPolyethylene Glycol
RGDArginine-Glycine-Aspartic acid

Challenges and Future Directions in Utilizing Fmoc Ser Tbdms Oh

Overcoming Synthetic Hurdles in the Assembly of Long and Complex Peptide Sequences

The synthesis of long and intricate peptide sequences using Fmoc-Ser(TBDMS)-OH presents several obstacles that can impact the yield and purity of the final product.

A primary challenge in SPPS is the tendency of growing peptide chains to aggregate, which can hinder reaction kinetics and lead to incomplete coupling and deprotection steps. sigmaaldrich.com This aggregation is sequence-dependent and often occurs in hydrophobic stretches or sequences capable of forming stable secondary structures like β-sheets. sigmaaldrich.comresearchgate.net The presence of consecutive hindered amino acids can also contribute to difficult couplings and deprotections. acs.org

To mitigate aggregation, several strategies have been developed:

Chaotropic Salts: The addition of chaotropic salts like CuLi, NaClO4, or KSCN can disrupt the hydrogen bonding networks that drive aggregation. peptide.com

Solvent Modification: Switching to solvents like N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO) can improve the solvation of the peptide chain. peptide.com

Elevated Temperatures and Sonication: Performing coupling reactions at higher temperatures or using sonication can help to break up aggregates and improve reaction rates. peptide.com

Backbone Protection: The use of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), can prevent the formation of inter- and intramolecular hydrogen bonds that lead to aggregation. peptide.comrsc.org

Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides can disrupt secondary structure formation and has been shown to be superior to Hmb backbone protection in some cases. acs.org

Another significant hurdle is the occurrence of side reactions. Diketopiperazine (DKP) formation is a common issue, especially when proline is one of the first two amino acids in the sequence. peptide.comiris-biotech.de This can lead to the cleavage of the peptide from the resin. Using 2-chlorotrityl chloride resin, which has a sterically bulky trityl group, can inhibit DKP formation. acs.orgpeptide.com

Aspartimide formation is another problematic side reaction that can occur under both acidic and basic conditions, particularly when an aspartic acid residue is followed by glycine, serine, or asparagine. peptide.comiris-biotech.de This can lead to a mixture of α- and β-coupled peptides. Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution can help to reduce this side reaction. peptide.com

Development of Greener Synthetic Routes and Reagents for Improved Sustainability

Traditional peptide synthesis protocols are often criticized for their poor environmental footprint, characterized by the excessive use of hazardous solvents and reagents. sci-hub.seresearchgate.net Consequently, there is a significant push towards developing more sustainable, or "greener," synthetic routes.

The most commonly used solvents in SPPS, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (CH2Cl2), are considered hazardous. rsc.org Research is focused on finding greener alternatives that can effectively dissolve reagents, swell the solid support, and facilitate efficient reactions. acs.org Some promising replacements include 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone, and propylene (B89431) carbonate. acs.org

The development of greener coupling reagents is another key area of research. While traditional reagents like those based on benzotriazole (B28993) are effective, they can have explosive properties. acs.org More sustainable alternatives like "oxyma pure" and its derived uronium salt COMU have shown comparable or better efficiency with lower racemization. acs.org However, the instability of some of these greener reagents in common solvents like DMF can limit their application in automated synthesis. acs.org

Minimal protection strategies also contribute to greener synthesis by improving atom economy. drivehq.com By leaving the hydroxyl side chains of amino acids like serine unprotected, the need for protecting group installation and removal steps is eliminated, reducing solvent and reagent usage. drivehq.com

Integration with Automated Synthesis Platforms and High-Throughput Methodologies

The demand for synthetic peptides in research and drug discovery has driven the development of automated synthesis platforms and high-throughput methodologies. springernature.comresearchgate.net Fmoc-Ser(TBDMS)-OH is compatible with these automated systems, which offer several advantages, including increased speed, efficiency, and reproducibility.

Automated peptide synthesizers can perform the repetitive cycles of deprotection, washing, and coupling required for SPPS with minimal human intervention. sci-hub.seresearchgate.net This allows for the rapid synthesis of numerous peptides for screening in biological assays. springernature.com Microwave-assisted SPPS has further reduced the time required for coupling cycles, making the synthesis of even long and difficult sequences more feasible. researchgate.net

High-throughput synthesis often involves the parallel synthesis of many different peptides simultaneously. springernature.com This can be achieved using various formats, including multi-well plates and robotic workstations. The development of automated methods for the synthesis of chemically modified peptides is also an area of active research. researchgate.net

Exploration of Novel Serine Protecting Group Strategies and Their Comparative Advantages

The choice of protecting group for the serine hydroxyl function is crucial for a successful peptide synthesis. While the tert-butyldimethylsilyl (TBDMS) group in Fmoc-Ser(TBDMS)-OH is widely used, researchers are continually exploring novel protecting groups with comparative advantages. iris-biotech.de

The TBDMS group is known to be more labile to trifluoroacetic acid (TFA) than the tert-butyl (tBu) group. iris-biotech.de This allows for its selective cleavage in the presence of Boc/tBu protecting groups using reagents like tetrabutylammonium (B224687) fluoride (B91410). iris-biotech.de However, the conditions for TBDMS removal can also lead to the cleavage of the Fmoc group. iris-biotech.de

Other silyl (B83357) protecting groups, such as di-tert-butyl-isobutylsilyl (BIBS), have been investigated. The BIBS group has been shown to improve the solubility of protected peptides in organic solvents, which can be beneficial during the synthesis of long peptide chains. sci-hub.se

The trityl (Trt) group is another alternative for protecting the serine hydroxyl. nih.gov While Fmoc-Ser(Trt)-OH is more expensive than Fmoc-Ser(tBu)-OH, the Trt group can be advantageous in certain situations. nih.gov For example, the use of a sterically bulky trityl protecting group on cysteine can help to minimize the formation of 3-(1-piperidinyl)alanine, a common side product in Fmoc/tBu protocols. peptide.com

The development of orthogonal protecting group strategies is a key focus. acs.org This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of specific functional groups within the peptide. This is particularly important for the synthesis of modified peptides and for convergent synthesis strategies where protected peptide fragments are coupled together. acs.org

Below is a table summarizing some of the serine protecting groups and their characteristics:

Protecting GroupAbbreviationKey Features
tert-ButyldimethylsilylTBDMSMore TFA-labile than tBu; selective cleavage possible. iris-biotech.de
tert-ButyltBuCommon protecting group; stable under standard Fmoc-SPPS conditions. drivehq.comtu-darmstadt.de
TritylTrtBulky group that can prevent side reactions; more expensive. peptide.comnih.gov
Di-tert-butyl-isobutylsilylBIBSImproves solubility of protected peptides. sci-hub.se

Q & A

Basic: What are the critical steps in synthesizing Fmoc-Ser(TBDMS)-OH, and how can researchers optimize yields?

Methodological Answer:
The synthesis involves sequential protection of the serine hydroxyl group with TBDMS. A typical protocol starts with Fmoc-Ser-OH, where the hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole as a base. Key steps include:

  • Deprotection of tert-butyl groups (if present) using TFA-DCM mixtures (6:4 v/v) to ensure a clean backbone .
  • TBDMS protection under anhydrous conditions (e.g., DCM solvent) at 0–20°C for 24 hours, monitored via HPLC-MS for reaction completion .
  • Purification via flash chromatography to isolate the product, with yields typically around 54% due to incomplete conversion .
    Optimization strategies include:
  • Using excess TBDMS-Cl (3 eq) and imidazole (4 eq) to drive the reaction.
  • Maintaining strict temperature control to minimize side reactions.

Basic: How does the TBDMS protecting group enhance stability during peptide synthesis?

Methodological Answer:
The TBDMS group protects the hydroxyl side chain of serine, preventing undesired side reactions (e.g., β-elimination or oxidation) during solid-phase peptide synthesis (SPPS). Its advantages include:

  • Acid stability : Resists cleavage under standard SPPS conditions (e.g., 20% piperidine in DMF for Fmoc removal) .
  • Selective removal : Requires stronger acids (e.g., TBAF or HF-pyridine) post-synthesis, enabling orthogonal deprotection strategies .
    Comparative studies show TBDMS-protected serine is more stable than tetrahydropyranyl (Thp)-protected analogs under aqueous acidic conditions (pH 4.8), making it preferable for glycopeptide synthesis .

Advanced: How do coupling reagents and conditions influence epimerization of Fmoc-Ser(TBDMS)-OH?

Methodological Answer:
Epimerization is a critical concern during activation. Data from SPPS experiments reveal:

  • Low epimerization rates (0.8–2.0%) occur with HATU/HOAT (3.65–4.0 eq) and DIPEA (7.2 eq) in DMF, particularly for glycosylated derivatives like Fmoc-Ser(Ac3GalNAcα1)-OH .
  • Higher epimerization (up to 72.5%) is observed with less optimized conditions (e.g., NMM base or excess amino acid equivalents) .
    Recommendations:
  • Use coupling reagents with low racemization propensity (e.g., HATU over HBTU).
  • Minimize reaction time and avoid elevated temperatures.

Advanced: What analytical methods ensure purity and stereochemical integrity of Fmoc-Ser(TBDMS)-OH?

Methodological Answer:
Rigorous quality control involves:

  • HPLC : Reverse-phase HPLC with C18 columns to assess purity (>98%) and detect impurities (e.g., diastereomers or deprotected byproducts) .
  • Mass spectrometry (MS) : Confirms molecular weight accuracy (e.g., ESI-MS for [M+H]+ ions) .
  • TLC and NMR : Complementary techniques for monitoring reaction progress and verifying structural integrity .
    For glycosylated variants, hydrazine-mediated deprotection (15% hydrazine in MeOH) is used pre-cleavage to remove acetyl groups before HPLC analysis .

Advanced: How does glycosylation of serine residues impact peptide properties compared to TBDMS protection?

Methodological Answer:
Glycosylation (e.g., Fmoc-Ser(Ac3GalNAcα1)-OH) introduces steric and electronic effects that alter peptide behavior:

  • Structural effects : Glycans stabilize β-turn conformations and enhance solubility in aqueous media .
  • Functional effects : Glycosylated peptides mimic natural post-translational modifications, enabling studies on carbohydrate-protein interactions (e.g., histone H3 glycosylation) .
    In contrast, TBDMS protection is inert and primarily used for synthetic convenience, requiring post-synthetic glycan installation for functional studies .

Methodological: What strategies mitigate side reactions when using Fmoc-Ser(TBDMS)-OH in glycopeptide synthesis?

Methodological Answer:
Key mitigation approaches include:

  • Orthogonal protection : Combine TBDMS with acid-labile groups (e.g., Boc) for sequential deprotection .
  • Optimized cleavage conditions : Use TFA cocktails with scavengers (e.g., water, TIPS) to prevent carbocation formation during TBDMS removal .
  • Low-temperature coupling : Perform reactions at 0–4°C to minimize epimerization and β-elimination .
    For glycosylated peptides, post-synthetic deprotection (e.g., hydrazine treatment) ensures glycan integrity before final cleavage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.